REACTION_CXSMILES
|
[Br:1][C:2]1[CH:11]=[CH:10][C:5]([O:6][CH:7](O)[CH3:8])=[CH:4][CH:3]=1.Br[CH2:13][CH2:14][CH3:15].[OH-:16].[Na+].O>CCCC[N+](CCCC)(CCCC)CCCC.S([O-])(O)(=O)=O.CS(C)=O.O1CCCC1.C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:11]=[CH:10][C:5]([O:6][CH2:7][CH2:8][O:16][CH2:13][CH2:14][CH3:15])=[CH:4][CH:3]=1 |f:2.3,5.6|
|
Name
|
p-Bromophenoxyethanol
|
Quantity
|
2067 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(OC(C)O)C=C1
|
Name
|
|
Quantity
|
2342 g
|
Type
|
reactant
|
Smiles
|
BrCCC
|
Name
|
|
Quantity
|
162 g
|
Type
|
catalyst
|
Smiles
|
CCCC[N+](CCCC)(CCCC)CCCC.S(=O)(=O)(O)[O-]
|
Name
|
|
Quantity
|
10.3 L
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
3.81 kg
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
20.6 L
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
4 L
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
15.5 L
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
stirring for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Since heat
|
Type
|
CUSTOM
|
Details
|
was kept at 40-50° C
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
EXTRACTION
|
Details
|
To the water layer, 5.2 L of toluene 5.2 L and t1.3 L of tetrahydrofuran and extraction
|
Type
|
WASH
|
Details
|
washed with 20.6 L of water, two 10.3-L portions of 20% brine, two 20.6-L portions of water
|
Type
|
CONCENTRATION
|
Details
|
After vacuum concentration
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled under reduced pressure (135-155° C. /5 mmHg)
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(OCCOCCC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2412.8 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 97.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |